molecular formula C8H14N4O2 B13318734 2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B13318734
M. Wt: 198.22 g/mol
InChI Key: NGWSSANWUJMBEV-UHFFFAOYSA-N
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Description

2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a heterocyclic compound that contains both a morpholine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and the use of scalable reaction conditions suggest that similar methodologies could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole and morpholine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is unique due to the presence of both the morpholine and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

2-(3-morpholin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine

InChI

InChI=1S/C8H14N4O2/c9-2-1-7-10-8(11-14-7)12-3-5-13-6-4-12/h1-6,9H2

InChI Key

NGWSSANWUJMBEV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NOC(=N2)CCN

Origin of Product

United States

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